1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic urea derivative characterized by a 3,4-dimethylphenyl group and a hydroxyethyl-indole moiety. The compound’s structure combines a substituted phenyl ring with an indole system, linked via a urea bridge.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-11,19,24H,12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJTYYAKCUIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with isocyanate derivatives to form the corresponding urea. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and chemical compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Electron-withdrawing groups (e.g., cyano in ) may alter binding affinity compared to electron-donating methyl groups in the target compound.
Structural Modifications and Pharmacokinetics: Replacement of the indole system with pyrrolidinone () or cyclopentanecarboxylate () shifts the compound’s conformational flexibility and metabolic stability. Hydroxyethyl vs. methoxyethyl substituents () influence hydrogen-bonding capacity and solubility.
Biological Activity Trends: Urea derivatives with indole moieties (e.g., ) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets and form hydrogen bonds. Cytotoxicity data for the pyrrolidinone analog () suggest dose-dependent effects, highlighting the importance of substituent choice in balancing efficacy and safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
